N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Description
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a potential candidate for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-2-ethyl-4-(3-naphthalen-2-ylsulfonylpropanoylamino)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-4-30-23(24(32)28-20-14-25-29(3)16(20)2)21(15-26-30)27-22(31)11-12-35(33,34)19-10-9-17-7-5-6-8-18(17)13-19/h5-10,13-15H,4,11-12H2,1-3H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUYJKNWDKMNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=C(N(N=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps. One common method includes the reaction of hydrazine with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid under controlled conditions . The reaction is typically carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this process using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the Leishmania parasite . The compound’s structure allows it to bind effectively to the active site of DHFR, thereby blocking its activity and leading to the death of the parasite.
Comparison with Similar Compounds
Similar compounds to N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE include other pyrazole derivatives such as:
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Known for its antimicrobial properties.
1H-pyrazole-5-carboxamide derivatives: These compounds exhibit fungicidal and insecticidal activities.
The uniqueness of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern and the presence of the naphthylsulfonyl group, which imparts distinct pharmacological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
